molecular formula C17H14ClN5O4S B11564817 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide

Cat. No.: B11564817
M. Wt: 419.8 g/mol
InChI Key: DNSPMTAQIVUFJG-UHFFFAOYSA-N
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Description

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Formation of Benzothiadiazole: Cyclization to form the benzothiadiazole ring.

    Amidation: Coupling with morpholine and benzamide.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogen substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenating agents like N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiadiazole derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology

    Biological Probes: Used in the study of biological systems and pathways.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Materials Science: Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety is known to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole structures.

    Morpholine Derivatives: Compounds containing the morpholine ring.

    Nitrobenzamide Derivatives: Compounds with nitrobenzamide functionalities.

Uniqueness

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C17H14ClN5O4S

Molecular Weight

419.8 g/mol

IUPAC Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-morpholin-4-yl-3-nitrobenzamide

InChI

InChI=1S/C17H14ClN5O4S/c18-11-2-3-12-16(21-28-20-12)15(11)19-17(24)10-1-4-13(14(9-10)23(25)26)22-5-7-27-8-6-22/h1-4,9H,5-8H2,(H,19,24)

InChI Key

DNSPMTAQIVUFJG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=CC4=NSN=C43)Cl)[N+](=O)[O-]

Origin of Product

United States

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